antithrombin Chicago
Description
Properties
CAS No. |
122653-64-9 |
|---|---|
Molecular Formula |
C7H6FN3 |
Synonyms |
antithrombin Chicago |
Origin of Product |
United States |
Discovery and Initial Characterization of Antithrombin Chicago
Historical Context of Variant Antithrombin Identification
The concept of antithrombin, a substance in blood plasma that counteracts the clotting process, dates back to the early 20th century. thieme-connect.com However, its clinical significance in inherited thrombotic disease was not established until 1965, when Olav Egeberg identified a Norwegian family with a high incidence of venous thrombosis and demonstrated that affected members had significantly lower levels of the protein, which he termed antithrombin III. thieme-connect.com This seminal discovery marked the first identification of an inherited hypercoagulable state and established antithrombin deficiency as a key risk factor for thrombosis. nanoporetech.com
Following this, research intensified to understand the mechanisms of deficiency. It became clear that antithrombin deficiency could manifest in two primary ways: Type I, a quantitative defect characterized by a parallel reduction in both the concentration (antigen level) and functional activity of antithrombin, and Type II, a qualitative defect where antigen levels are normal or near-normal, but the protein is dysfunctional. plos.orgmdpi.com
The first specific mutation linked to antithrombin deficiency was characterized in 1983. plos.org The ability to distinguish between quantitative and qualitative defects, and further to probe the nature of the functional impairment—for instance, whether it affected the reactive site or the heparin-binding site—paved the way for the identification and characterization of numerous distinct molecular variants. mdpi.comimperial.ac.uk It was within this evolving scientific landscape, which increasingly focused on dysfunctional protein variants (Type II deficiency), that Antithrombin Chicago was discovered and described. nih.govashpublications.org
Early Biochemical Observations of this compound
This compound was first identified in 1983 during an investigation of a large family with a four-generation history of a high incidence of spontaneous thromboembolism. nih.govashpublications.org The study was initiated with a 21-year-old male propositus who had a history of thrombophlebitis. nih.gov Detailed investigation of seven family members with a history of thrombotic events revealed a consistent and unusual pattern of laboratory findings. ashpublications.org
The affected individuals had normal plasma concentrations of immunoreactive antithrombin, with a mean level of 96% of normal. nih.govashpublications.org This finding ruled out a classic Type I quantitative deficiency. However, functional assays told a different story. The plasma levels of progressive antithrombin activity (the ability to inhibit thrombin without heparin) were significantly decreased to a mean of 50%. ashpublications.org More strikingly, the heparin cofactor activity (the ability to inhibit thrombin in the presence of heparin) was profoundly reduced, with a mean of just 42% of normal. nih.govashpublications.org
A key distinguishing feature of this compound emerged during affinity chromatography. When plasma from affected individuals was passed over a heparin-Sepharose column, the abnormal antithrombin was found to bind more tightly than the normal inhibitor, eluting at a higher ionic strength. nih.govashpublications.org This indicated an increased affinity for heparin, a characteristic that was distinct from other known variants at the time. nih.gov The purified, functionally defective this compound molecules exhibited a severely reduced ability to neutralize thrombin, estimated at only 10-20% of normal, both in the presence and absence of heparin. nih.govashpublications.org
| Parameter | Mean Value (% of Normal) | Reference Range (% of Normal) | Inference |
|---|---|---|---|
| Immunoreactive Antithrombin | 96% | 80-120% | Normal protein concentration (Type II Deficiency) |
| Progressive Antithrombin Activity | 50% | 80-120% | Reduced intrinsic inhibitory function |
| Heparin Cofactor Activity | 42% | 80-120% | Greatly reduced function in the presence of heparin |
Delineation from Other Antithrombin Variants
The molecular defect in this compound was later identified as a single amino acid substitution of histidine for arginine at position 393 (Arg393 to His) in the protein's reactive site. imperial.ac.ukdrugbank.comnih.gov This location is critical for the inhibitor's function, as the reactive center loop (RCL) serves as a "bait" for target proteases like thrombin. The Arg393-Ser394 bond is the specific site cleaved by thrombin during the inactivation process. A mutation at this P1 position (Arg393) explains the severely impaired protease inhibitory activity observed. imperial.ac.uk
This specific mutation places this compound in the category of Type II RS (Reactive Site) deficiencies. mdpi.com Its discovery helped to delineate it from other classes of antithrombin variants:
Type I Variants: These are characterized by low antigen and activity levels, unlike the normal antigen levels seen in this compound. mdpi.com
Type II HBS (Heparin Binding Site) Variants: These variants, such as Antithrombin-III Nagasaki (Ser116 to Pro), have mutations in the heparin-binding domain. ashpublications.org This leads to defective heparin binding and reduced heparin cofactor activity, but typically normal progressive antithrombin activity. In stark contrast, this compound exhibits increased affinity for heparin. nih.govashpublications.org
Other Type II RS Variants: this compound was distinct from other reactive site variants known at the time. For example, Antithrombin-III Denver involves a mutation at the P12 position, not the P1 position. drugbank.com Other variants were subsequently discovered with different substitutions at the same Arg393 position, such as Antithrombin Northwick Park (Arg393 to Cys) and Antithrombin Milano (Arg393 to Cys). imperial.ac.uk While these share the location of the defect, the specific amino acid change can lead to different secondary characteristics, such as the formation of disulfide-linked complexes with albumin in the case of the cysteine substitutions, a feature not described for the histidine substitution in this compound. imperial.ac.uk Interestingly, the same Arg393 to His substitution was also identified in variants named Antithrombin Glasgow and Antithrombin Sheffield, suggesting these are biochemically identical to this compound but were identified in different families. imperial.ac.uk
| Variant Type | Example Variant | Molecular Defect | Antigen Level | Heparin Affinity | Primary Functional Defect |
|---|---|---|---|---|---|
| Type II RS | This compound | Reactive Site (Arg393 to His) | Normal | Increased nih.gov | Impaired protease inhibition nih.govashpublications.org |
| Type I | N/A (General Class) | Reduced synthesis/secretion | Reduced | Normal | Quantitative loss of protein |
| Type II HBS | Antithrombin-III Nagasaki | Heparin Binding Site (e.g., Ser116 to Pro) ashpublications.org | Normal | Decreased | Impaired heparin-accelerated inhibition |
| Type II RS | Antithrombin Northwick Park | Reactive Site (Arg393 to Cys) imperial.ac.uk | Normal | Normal/Variable | Impaired protease inhibition, forms complexes |
Molecular and Genetic Basis of Antithrombin Chicago R393h
Identification of the Specific Amino Acid Substitution (Arginine 393 to Histidine)
Antithrombin Chicago is defined by a single amino acid substitution at position 393, where the normal Arginine (Arg, R) is replaced by Histidine (His, H). researchgate.netimperial.ac.uk This specific mutation is denoted as R393H. The identification of this substitution in affected individuals provided a molecular explanation for the observed functional defect in antithrombin activity. researchgate.netimperial.ac.uk Other mutations at the R393 position, such as R393C (Arginine to Cysteine), have also been detected in patients with Type II deficiency affecting the protease reactive site. researchgate.net
Genomic Localization and SERPINC1 Gene Annotation Relevant to the Mutation
The SERPINC1 gene, which provides instructions for synthesizing antithrombin, is located on chromosome 1. nih.govpractical-haemostasis.com Specifically, it is found on chromosome 1q25.1. mp.plcarm.es The gene spans approximately 13.4 kb and contains seven exons. imperial.ac.uk The R393H mutation occurs within the coding sequence of the SERPINC1 gene, leading to the amino acid change at position 393 of the mature protein. researchgate.net This position is located within exon 6 of the gene. The SERPINC1 gene is well-annotated, with information available in databases like NCBI and Ensembl, detailing its transcripts, protein product (antithrombin III), and known associated mutations causing antithrombin deficiency. nih.govensembl.org The protein includes a heparin-binding domain at the N-terminus and a reactive site domain at the C-terminus. nih.gov
Structural Implications of the R393H Substitution on Antithrombin Tertiary Structure
Antithrombin is a member of the serpin (serine protease inhibitor) superfamily, characterized by a conserved structure consisting of three β-sheets (A, B, and C) and nine α-helices (A-I). mp.plsemanticscholar.org Its inhibitory mechanism involves a conformational change upon interaction with target proteases. mp.pl The R393H substitution, located in the reactive center loop (RCL), has significant implications for the tertiary structure and function of antithrombin.
Impact on Reactive Center Loop (RCL) Conformation
The reactive center loop (RCL) is a flexible and exposed region of antithrombin that acts as a bait for target proteases like thrombin and Factor Xa. nih.govashpublications.orgvirginia.eduwikipedia.org The P1 residue within the RCL, which is Arginine 393 in wild-type antithrombin, is critical for recognition and cleavage by these proteases. virginia.eduwikipedia.org The R393H mutation alters this crucial P1 residue. In native, unactivated antithrombin, the RCL is partially inserted into the central β-sheet A, and the P1 arginine residue (Arg-393) can form a salt bridge with Glu-237. nih.gov This interaction helps restrain the RCL and contributes to the relatively slow basal rate of protease inhibition. nih.gov The substitution of Arginine 393 with Histidine in this compound disrupts the normal interaction at the P1 position, affecting the RCL's conformation and its ability to be properly recognized and cleaved by target proteases. This disruption impairs the formation of a stable inhibitory complex between antithrombin and the protease. ashpublications.orgvirginia.edu The altered RCL conformation due to the R393H mutation is a primary cause of the functional defect observed in this compound.
Influence on Heparin-Binding Site Integrity and Dynamics
Antithrombin's anticoagulant activity is dramatically enhanced by binding to heparin or heparan sulfate (B86663), which are glycosaminoglycans. nih.govnih.govgrantome.com Heparin binding induces a conformational change in antithrombin, leading to the expulsion of the RCL and increased affinity for target proteases. virginia.edunih.govcam.ac.uk The heparin-binding site is located at the N-terminus of the mature protein and involves several basic residues that interact with the negatively charged sulfate and carboxylate groups of heparin. nih.govvirginia.edu While the R393H mutation is located in the reactive site loop, which is distinct from the primary heparin-binding site, mutations in the RCL can indirectly influence the heparin-binding site and the conformational changes induced by heparin. nih.govnih.gov Studies on P1 variants, including R393H, have shown that changes at this position can affect the affinity of antithrombin for heparin, sometimes leading to increased heparin affinity despite being a reactive site mutation. nih.gov This suggests that the structural changes initiated by the R393H substitution in the RCL can propagate through the protein, influencing the dynamics and integrity of the heparin-binding site and the allosteric activation mechanism. nih.gov The altered interplay between the mutated RCL and the rest of the protein structure can impact how effectively heparin binding enhances antithrombin's inhibitory activity.
Data Table:
| Mutation Name | Amino Acid Substitution | Location in Protein | Affected Domain | Type of Deficiency (Classification) |
| This compound | Arginine 393 to Histidine (R393H) | Position 393 | Reactive Site Loop | Type II RS practical-haemostasis.comresearchgate.net |
Biochemical Mechanisms of Dysfunction in Antithrombin Chicago
Aberrant Heparin-Binding Affinity of Antithrombin Chicago
Despite being a reactive site variant, this compound exhibits altered heparin-binding properties. nih.gov Studies have shown that this abnormal antithrombin molecule elutes from heparin-Sepharose affinity chromatography columns at a higher ionic strength compared to normal antithrombin, indicating an increased affinity for heparin. nih.govnii.ac.jp This is in contrast to some other Type II antithrombin deficiencies which are characterized by decreased heparin binding. researchgate.net
Analysis of Altered Binding Kinetics and Thermodynamics with Glycosaminoglycans
While detailed kinetic and thermodynamic analyses specifically on this compound's interaction with various glycosaminoglycans (GAGs) like heparin and heparan sulfate (B86663) are not extensively detailed in the provided search results, the increased elution strength from heparin-Sepharose suggests altered binding characteristics. nih.govnii.ac.jp Heparin and heparan sulfate bind to antithrombin and induce a conformational change that accelerates its inhibitory activity. diapharma.compractical-haemostasis.commedscape.com The Arg393→His mutation, although located in the reactive site, appears to indirectly influence the heparin-binding site or the conformational changes induced by heparin binding.
Role of Arg393 in Heparin-Induced Conformational Changes of Wild-Type Antithrombin
In wild-type antithrombin, binding of heparin, particularly a specific pentasaccharide sequence, to a region including helices A and D, induces conformational changes. practical-haemostasis.comnih.gov This allosteric activation involves rearrangements in the heparin-binding region and other parts of the molecule. nih.gov A key conformational change is the expulsion of the reactive center loop (RCL) hinge region from β-sheet A, which is thought to make the P1 arginine (Arg393) more accessible to the target protease. medscape.comnih.gov While Arg393 is the P1 residue involved in protease interaction, its position within the RCL means that conformational changes in the protein, including those induced by heparin binding, can impact its presentation and reactivity. diapharma.commedscape.comnih.govcapes.gov.br The Arg393→His mutation in this compound, by altering a residue critical for protease interaction, may also influence the dynamics of the RCL and its response to heparin binding, contributing to the observed increased heparin affinity. nih.govnih.govnii.ac.jpcapes.gov.br
Impaired Allosteric Activation by Heparin/Heparan Sulfate in this compound
Despite the increased heparin affinity, this compound exhibits impaired allosteric activation by heparin. nih.gov This means that while it binds heparin more strongly, the conformational changes necessary for efficient protease inhibition are not occurring effectively. The heparin cofactor activity of plasma containing this compound is significantly reduced compared to normal plasma. nih.govnii.ac.jp
Altered Allosteric Coupling Between Heparin Binding and Protease Reactivity
The allosteric activation of antithrombin by heparin in wild-type molecules leads to a significant increase in the rate of inhibition of target proteases, particularly Factor Xa and thrombin. mdpi.commedscape.comnih.govcore.ac.uk This enhanced activity is due to improved binding and orientation of the protease relative to the antithrombin reactive site. nih.gov In this compound, the Arg393→His mutation directly affects the reactive site, which is crucial for forming a stable complex with the protease. diapharma.compractical-haemostasis.commedscape.com The altered residue at the P1 position likely disrupts the proper interaction with the protease's active site serine residue. practical-haemostasis.commedscape.com This intrinsic defect in protease recognition and binding at the reactive site appears to override or interfere with the allosteric signal transmitted by heparin binding, leading to ineffective activation. The altered allosteric coupling means that even with increased heparin binding, the molecule cannot achieve the fully activated conformation required for rapid protease neutralization.
Conformational States and Transitions in this compound
Wild-type antithrombin exists in different conformational states, including a native, less reactive state and an activated state induced by heparin binding. nih.govacs.org The transition between these states involves significant conformational rearrangements, including changes in the RCL and the protein core. nih.govacs.org In this compound, the Arg393→His mutation may influence these conformational states and transitions. While the molecule can still bind heparin and undergo some conformational changes, the mutation at the reactive site likely prevents the adoption of a fully functional activated conformation. nih.govnii.ac.jp The impaired interaction with the protease may also affect the conformational changes that occur during the formation of the serpin-protease complex, a process that involves the insertion of the RCL into β-sheet A of the serpin. diapharma.compractical-haemostasis.com Studies on other reactive site variants and investigations into the allosteric mechanism suggest that proper RCL dynamics and interaction with the protease exosite are crucial for full activation. nih.govcore.ac.ukacs.orggoogle.es The Arg393→His substitution likely disrupts these critical interactions and conformational transitions.
Functional Defect in Protease Inhibition by this compound
The most significant consequence of the biochemical abnormalities in this compound is a profound functional defect in its ability to inhibit target proteases, both in the absence and presence of heparin. nih.gov Plasma studies of individuals with this compound show significantly decreased progressive antithrombin activity and greatly reduced heparin cofactor activity. nih.govnii.ac.jp
The functionally defective this compound molecules exhibit a reduced ability to neutralize thrombin and Factor Xa. nih.govmdpi.com This is directly attributable to the Arg393→His mutation at the reactive site (P1 residue). nih.govnii.ac.jpnih.govnih.govpractical-haemostasis.com The P1 arginine residue is essential for the formation of a stable acyl-enzyme intermediate with the active site serine of the target protease, a critical step in the serpin inhibition mechanism. practical-haemostasis.commedscape.com The substitution of arginine with histidine at this position impairs this crucial interaction, leading to inefficient or ineffective protease trapping and inactivation. practical-haemostasis.commedscape.com
Even in the presence of heparin, which normally dramatically accelerates antithrombin's inhibitory activity, this compound shows significantly reduced activity. nih.govnii.ac.jp This highlights that the defect at the reactive site is a primary cause of dysfunction, and the altered heparin binding, while present, cannot overcome this fundamental issue in protease inhibition. The reduced ability to inhibit key coagulation factors like thrombin and Factor Xa leads to a prothrombotic state in individuals carrying this variant. nih.govresearchgate.net
Here is a summary of functional data for this compound reported in one study:
| Measurement | Patient Plasma Level (% of Normal) |
| Immunoreactive Antithrombin | 96% (mean) |
| Progressive Antithrombin Activity | 50% (mean) |
| Heparin Cofactor Activity | 42% (mean) |
| Thrombin Neutralization (with or without heparin) | 10%-20% of normal (approximately) nih.gov |
This table illustrates that despite near-normal antigen levels, the functional activity of antithrombin is significantly compromised in individuals with this compound. nih.gov
Reduced Inhibition of Thrombin and Factor Xa at the Molecular Level
The primary biochemical consequence of the Arg393 to His mutation in this compound is a reduction in its ability to inhibit thrombin and factor Xa. Antithrombin inhibits proteases by undergoing a conformational change upon interaction, inserting its RCL into the body of the serpin and forming a stable, irreversible complex with the target enzyme. wikipedia.org The P1 residue of the RCL, which is arginine at position 393 in wild-type antithrombin, is crucial for recognizing and interacting with the active site of target proteases like thrombin and factor Xa. ashpublications.org
In this compound, the substitution of arginine (a positively charged amino acid) with histidine (a neutral or weakly positively charged amino acid depending on pH) at the P1 position (residue 393) impairs this critical interaction. This alteration at the reactive site diminishes the efficiency with which this compound can bind to and inactivate thrombin and factor Xa. Studies have shown that mutations at the P1-P1' recognition site in the serpin RCL can significantly affect the specificity and efficiency of protease inhibition. nih.gov The reduced inhibitory activity of this compound contributes to a prothrombotic state due to inadequate control of key coagulation enzymes.
Specificity of Inhibition: Insights from this compound Studies
Studies on antithrombin variants, including those affecting the reactive site like this compound, provide insights into the specificity of antithrombin's inhibitory activity. While the P1 residue is a primary determinant of specificity, other regions, including exosites, also play a role in the interaction with proteases, particularly in the presence of heparin. nih.govresearchgate.net
The Arg393His mutation in this compound specifically affects the interaction with proteases that recognize an arginine at this position, such as thrombin and factor Xa. The altered chemical nature of the histidine residue at the P1 position in this compound changes the recognition and binding affinity for these proteases compared to wild-type antithrombin. This highlights the critical role of the P1 arginine in the specificity of antithrombin for its primary targets. Research on reactive center loop mutations has demonstrated that while changes in the P6-P3' region can influence thrombin specificity, the P1-P1' site is fundamentally important for the interaction with target proteases. nih.gov
Comparative Biochemical Analysis of this compound with Wild-Type and Other Variants (e.g., Antithrombin Pescara, Antithrombin Utah)
Comparing the biochemical behavior of this compound with wild-type antithrombin and other variants like Antithrombin Pescara and Antithrombin Utah reveals distinct mechanisms of dysfunction (Table 1).
Wild-type antithrombin efficiently inhibits thrombin and factor Xa, with this activity being significantly enhanced by heparin. nih.govstoptheclot.org
This compound (Arg393His) is a reactive site variant (Type IIa) characterized by reduced inhibitory activity against thrombin and factor Xa due to the substitution at the P1 position in the RCL. stoptheclot.orgimperial.ac.uk
Antithrombin Pescara (Arg393Pro) is another variant affecting the same P1 residue as this compound, but with a substitution to proline. imperial.ac.uk This mutation also results in a reactive site defect and impaired inhibition of target proteases. stoptheclot.org The different amino acid substitution at the same position (Histidine in Chicago vs. Proline in Pescara) can lead to variations in the severity of the functional defect and potentially subtle differences in the affected mechanisms.
Antithrombin Utah (Pro407Leu) is a variant affecting a different region of the protein, specifically within strand 1C. nih.gov This mutation is associated with impaired secretion of the protein and potentially conformational instability, leading to lower circulating levels of functional antithrombin (Type IIc or pleiotropic effect). stoptheclot.orgnih.gov Unlike this compound and Pescara, the primary defect in Antithrombin Utah is not directly at the reactive site involved in protease inhibition but rather affects protein processing and secretion. nih.gov
Biochemical studies comparing these variants often involve kinetic analyses of their interactions with thrombin and factor Xa, both in the absence and presence of heparin, as well as structural analyses to understand the molecular basis of the dysfunction. Such comparative analyses highlight the diverse mechanisms by which mutations in the SERPINC1 gene can lead to antithrombin deficiency and increased thrombotic risk, ranging from defects in the reactive site (Chicago, Pescara) to issues with protein folding and secretion (Utah).
Table 1: Comparative Biochemical Features of Antithrombin Variants
| Feature | Wild-Type Antithrombin | This compound (Arg393His) | Antithrombin Pescara (Arg393Pro) | Antithrombin Utah (Pro407Leu) |
| Deficiency Type | N/A | Type IIa (Reactive Site) stoptheclot.org | Type IIa (Reactive Site) stoptheclot.org | Type IIc/Pleiotropic stoptheclot.org |
| Affected Region | N/A | Reactive Site (P1) imperial.ac.uk | Reactive Site (P1) imperial.ac.uk | Strand 1C nih.gov |
| Primary Defect | N/A | Reduced protease inhibition | Reduced protease inhibition | Impaired secretion/stability nih.gov |
| Inhibition of Thrombin | Efficient | Reduced | Reduced | Reduced (due to low levels) |
| Inhibition of Factor Xa | Efficient | Reduced | Reduced | Reduced (due to low levels) |
| Heparin Activation | Significant enhancement | Impaired (due to core defect) | Impaired (due to core defect) | Variable (depends on circulating protein) |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Antithrombin | 8249 idrblab.net |
| Thrombin | 165727 bbk.ac.uk |
| Factor Xa | 184019 bbk.ac.uk |
| Heparin | 30338 bbk.ac.uk |
| This compound | Not readily available in standard PubChem search results for variants. PubChem primarily lists the base protein (Antithrombin). |
| Antithrombin Pescara | Not readily available in standard PubChem search results for variants. |
| Antithrombin Utah | Not readily available in standard PubChem search results for variants. A search for "Antithrombin Utah PubChem" yielded CID 16949 nih.gov, but this appears to be a different compound (UT-632) and not the antithrombin variant. |
| Antithrombin Wild-Type | 8249 idrblab.net |
Note: PubChem CIDs for specific protein variants like this compound, Pescara, and Utah are typically not listed as separate entries from the wild-type protein. Mutations are usually described within the context of the wild-type protein entry or in genetic/mutation databases. The CID for wild-type Antithrombin (also known as Antithrombin III or SERPINC1) is provided. nih.govidrblab.netThis compound is a specific variant of the human protein antithrombin, a crucial serine protease inhibitor (serpin) involved in regulating blood coagulation. nih.govstoptheclot.org Antithrombin's primary function is to neutralize key enzymes in the coagulation cascade, notably thrombin (factor IIa) and factor Xa, thereby preventing excessive clot formation. nih.govstoptheclot.org The activity of antithrombin is significantly potentiated by its interaction with heparin and heparin-like molecules, which induce conformational changes that accelerate its inhibitory rate. stoptheclot.orgwikipedia.org Genetic alterations in the gene encoding antithrombin (SERPINC1) can lead to inherited antithrombin deficiency, a condition associated with an increased propensity for venous thrombosis. stoptheclot.orgstoptheclot.org this compound represents a type II functional deficiency, where the protein is present but does not function correctly. stoptheclot.orgstoptheclot.org
The functional impairment in this compound is linked to a specific mutation within its structure. This variant is characterized by a substitution of the amino acid arginine with histidine at position 393 (Arg393His). imperial.ac.uk This residue is located within the protein's reactive site loop (RCL), a critical region that interacts directly with the active site of target proteases.
Reduced Inhibition of Thrombin and Factor Xa at the Molecular Level
The core dysfunction of this compound lies in its diminished capacity to inhibit its primary targets, thrombin and factor Xa. Antithrombin neutralizes proteases through a unique mechanism: upon binding to the protease, the RCL undergoes a dramatic conformational change, inserting into the central β-sheet A of the serpin. This process distorts the protease's active site, rendering it inactive and forming a stable, covalent complex. wikipedia.org The amino acid at the P1 position of the RCL, which is arginine-393 in wild-type antithrombin, plays a pivotal role in the initial recognition and interaction with the substrate-binding pocket of target proteases like thrombin and factor Xa. ashpublications.org
In this compound, the Arg393His substitution alters the chemical properties at this crucial P1 site. Arginine is a positively charged amino acid, while histidine can be positively charged or neutral depending on the physiological pH. This change in charge and structure at the reactive center impairs the efficient binding and subsequent inactivation of thrombin and factor Xa. Studies investigating mutations in the RCL have demonstrated that the P1 residue is a key determinant of the serpin's specificity and the efficiency of protease inhibition. nih.gov The compromised interaction with thrombin and factor Xa at the molecular level in this compound leads to insufficient control over these coagulation factors, contributing to a thrombotic tendency.
Specificity of Inhibition: Insights from this compound Studies
Studies involving antithrombin variants like this compound provide valuable insights into the determinants of its inhibitory specificity. While the P1 residue is a primary factor governing which proteases are targeted, other regions of the antithrombin molecule, including exosites, also contribute to the interaction and specificity, particularly in the presence of heparin. nih.govresearchgate.net
The Arg393His mutation in this compound specifically impacts the inhibition of proteases that rely on recognizing an arginine at the P1 position for efficient cleavage and inactivation by antithrombin. The altered residue at this site in this compound changes the binding characteristics and potentially the conformational changes required for effective inhibition of thrombin and factor Xa compared to the wild-type protein. Research indicates that while the P6-P3' sequence flanking the P1-P1' site in the RCL can influence thrombin specificity, the interaction at the P1-P1' site is fundamental for the inhibitory mechanism against target proteases. nih.gov The reduced inhibitory activity observed with this compound underscores the critical role of the P1 arginine in mediating the specific interaction with its physiological targets.
Comparative Biochemical Analysis of this compound with Wild-Type and Other Variants (e.g., Antithrombin Pescara, Antithrombin Utah)
A comparative biochemical analysis of this compound with wild-type antithrombin and other variants, such as Antithrombin Pescara and Antithrombin Utah, highlights the diverse molecular basis of antithrombin deficiency (Table 1).
Wild-type antithrombin exhibits robust inhibitory activity against thrombin and factor Xa, which is dramatically enhanced by the presence of heparin. nih.govstoptheclot.org
This compound, with its Arg393His substitution, is characterized by a defect in the reactive site that directly impairs its ability to inhibit target proteases, classifying it as a Type IIa deficiency. stoptheclot.orgimperial.ac.uk
Antithrombin Pescara (Arg393Pro) is another variant affecting the identical P1 residue (arginine 393) but with a substitution to proline. imperial.ac.uk Similar to this compound, this mutation results in a reactive site defect and reduced inhibitory function against thrombin and factor Xa. stoptheclot.org The specific amino acid substitution at the P1 position (Histidine in Chicago vs. Proline in Pescara) can lead to differing degrees of functional impairment and potentially influence the conformational changes of the RCL.
In contrast, Antithrombin Utah (Pro407Leu) involves a mutation in a different structural element, specifically strand 1C. nih.gov This variant is primarily associated with impaired intracellular processing and secretion of the protein, leading to reduced circulating levels of antithrombin antigen and activity. stoptheclot.orgnih.gov This represents a different mechanism of deficiency (often classified as Type IIc or pleiotropic) compared to the reactive site defects seen in this compound and Pescara. stoptheclot.org
Biochemical investigations comparing these variants often involve assessing their kinetic parameters of inhibition, their interaction with heparin, and analyzing their structural integrity and secretion efficiency. These studies reveal that mutations in different regions of the antithrombin molecule can disrupt its function through distinct mechanisms, leading to varying clinical phenotypes and thrombotic risks.
Table 1: Comparative Biochemical Features of Antithrombin Variants
| Feature | Wild-Type Antithrombin | This compound (Arg393His) | Antithrombin Pescara (Arg393Pro) | Antithrombin Utah (Pro407Leu) |
| Deficiency Type | N/A | Type IIa (Reactive Site) stoptheclot.org | Type IIa (Reactive Site) stoptheclot.org | Type IIc/Pleiotropic stoptheclot.org |
| Affected Region | N/A | Reactive Site (P1) imperial.ac.uk | Reactive Site (P1) imperial.ac.uk | Strand 1C nih.gov |
| Primary Defect | N/A | Reduced protease inhibition | Reduced protease inhibition | Impaired secretion/stability nih.gov |
| Inhibition of Thrombin | Efficient | Reduced | Reduced | Reduced (due to low levels) |
| Inhibition of Factor Xa | Efficient | Reduced | Reduced | Reduced (due to low levels) |
| Heparin Activation | Significant enhancement | Impaired (due to core defect) | Impaired (due to core defect) | Variable (depends on circulating protein) |
Advanced Structural and Biophysical Insights into Antithrombin Chicago S Mechanisms
Application of X-ray Crystallography in Understanding Serpin Conformational States
X-ray crystallography has been a powerful tool for determining the three-dimensional structures of antithrombin in various states, including its native, heparin-bound, and protease-complexed forms imperial.ac.ukproteopedia.orgresearchgate.netnih.govnih.govnih.gov. These structures have revealed the remarkable conformational plasticity of serpins, particularly the dramatic rearrangements involving the insertion of the reactive center loop into the central β-sheet A upon complex formation with a protease. Crystallographic studies of native antithrombin have shown the reactive center loop in an exposed, metastable conformation, ready to interact with target proteases nih.gov. Upon binding to activating heparin pentasaccharide, significant conformational changes occur, including the extension of helix D and alterations in the heparin-binding site, which are allosterically transmitted to the RCL, enhancing its interaction with proteases proteopedia.orgnih.govacs.org.
While direct crystallographic studies specifically on Antithrombin Chicago (Arg393His) may be limited in the provided search results, crystallography of other antithrombin variants affecting the RCL or heparin binding site, along with structures of wild-type antithrombin in different conformations, provide a framework for understanding the potential structural consequences of the Arg393His mutation. For instance, structures of antithrombin in its latent form, where the RCL is fully inserted into β-sheet A, highlight an alternative, inactive conformation mdpi.comashpublications.org. Crystallography has also been used to visualize the ternary complex of antithrombin, thrombin, and heparin, providing insights into the bridging mechanism by which longer heparin chains enhance thrombin inhibition nih.gov. These studies collectively demonstrate how crystallography provides static snapshots of key conformational states, crucial for understanding the molecular basis of antithrombin function and the impact of mutations like this compound.
Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy in Characterizing Antithrombin Dynamics
NMR and CD spectroscopy provide complementary information to crystallography by probing the dynamics and secondary structure of proteins in solution researchgate.netmdpi.comportlandpress.comresearchgate.netgrafiati.comnih.gov.
NMR Spectroscopy: NMR is particularly valuable for studying protein dynamics and mapping interaction sites at atomic resolution. Studies using 1H NMR have been employed to investigate the functional properties of antithrombin histidine variants and assign resonances nih.gov. Although specific NMR studies on this compound (Arg393His) are not detailed in the provided snippets, NMR has been used to study other antithrombin variants and wild-type antithrombin's interaction with heparin researchgate.netnih.govnih.gov. Perturbations in NMR resonances upon heparin binding can indicate conformational changes and identify residues involved in the interaction nih.gov. For example, NMR studies have shown that while resonances of multiple histidines in antithrombin are perturbed by heparin binding, Histidine 120 plays a significant role in the heparin binding site nih.gov. Changes in NMR spectra have also been observed in antithrombin variants with mutations adjacent to helix D that induce heparin-independent activation nih.gov. These findings illustrate the utility of NMR in characterizing the dynamic aspects of antithrombin structure and how mutations or ligand binding influence these dynamics.
Fluorescence Spectroscopy to Monitor Allosteric Transitions
Fluorescence spectroscopy, particularly using intrinsic tryptophan fluorescence or extrinsic fluorescent probes, is a sensitive technique for monitoring conformational changes and molecular interactions in proteins researchgate.netportlandpress.compnas.orgresearchgate.netnih.govmdpi.comnih.govacs.org. Antithrombin contains tryptophan residues whose fluorescence properties are sensitive to their local environment and can change upon conformational transitions, such as those induced by heparin binding researchgate.netnih.govnih.govacs.org.
Fluorescence titrations are used to quantify the affinity of antithrombin for heparin and its derivatives by monitoring the change in fluorescence signal as a function of ligand concentration pnas.orgnih.gov. This allows for the determination of dissociation constants (Kd) portlandpress.comnih.gov. Studies on antithrombin variants, including those affecting the heparin binding site, have used fluorescence to assess how mutations impact heparin affinity and the resulting conformational activation mdpi.comacs.org. For example, mutations affecting Trp49 have been shown to impact heparin binding energy and destabilize the activated conformation as monitored by fluorescence acs.org. While specific fluorescence data for this compound (Arg393His) are not presented in the search results, the application of this technique to study heparin-induced conformational changes and binding in other antithrombin variants highlights its relevance for characterizing the allosteric transitions in this compound.
Computational Modeling and Molecular Dynamics Simulations of Mutant Antithrombin Structures
Computational modeling and molecular dynamics (MD) simulations provide valuable theoretical approaches to complement experimental studies by exploring the structural properties, dynamics, and interaction mechanisms of proteins at an atomic level researchgate.netmdpi.comnih.govmdpi.comtandfonline.comtandfonline.combiorxiv.orgnih.gov. These techniques can be used to model the structures of mutant proteins, simulate their behavior over time, and analyze the impact of mutations on protein stability, conformational flexibility, and interactions with ligands or other proteins.
MD simulations have been used to study the intrinsic dynamic properties of native free antithrombin, providing insights that are difficult to obtain solely from static crystal structures nih.govtandfonline.com. These simulations can reveal the flexibility of regions like the reactive center loop and provide evidence for the solvent exposure of residues crucial for interaction, such as Arg393, even in the absence of heparin nih.govtandfonline.com. This is particularly relevant for understanding the basal activity of antithrombin.
Computational methods can also be applied to model the structures of antithrombin variants, including those with mutations in the RCL or heparin binding site mdpi.com. By simulating the dynamics of these mutant structures, researchers can investigate how the mutation alters the protein's conformation, stability, and interaction with heparin or proteases. In silico methods, such as those used to investigate differences in heparin binding among antithrombin Budapest 3, Basel, and Padua mutations, can predict the structural consequences of mutations and complement experimental binding studies mdpi.com.
While specific computational modeling or MD simulations focused solely on this compound (Arg393His) were not prominently featured in the search results, the application of these techniques to study other antithrombin variants and the dynamics of the wild-type protein demonstrates their potential for providing detailed mechanistic insights into how the Arg393His mutation affects the structure, dynamics, and function of this compound. Computational models can help to interpret experimental data and propose mechanisms for the observed functional deficiencies in mutant antithrombins.
Here is a summary of the techniques and their applications:
| Technique | Application in Antithrombin Studies | Relevance to this compound |
| X-ray Crystallography | Determination of 3D structure in different conformational states (native, heparin-bound, complexed). | Provides structural context for the Arg393His mutation and insight into potential conformational changes. |
| NMR Spectroscopy | Characterization of protein dynamics; mapping interaction sites; assessing conformational changes. | Useful for studying the dynamics of the RCL containing the Arg393His mutation and its impact on heparin binding and protein interactions. |
| Circular Dichroism (CD) | Analysis of secondary structure content; monitoring overall conformational changes and stability. | Can assess proper folding and conformational stability of this compound and changes upon ligand binding. |
| Fluorescence Spectroscopy | Monitoring conformational changes (especially allosteric); quantifying binding affinities. | Sensitive tool for studying heparin-induced conformational changes and quantifying heparin affinity of this compound. |
| Computational Modeling & MD | Simulating protein dynamics; modeling mutant structures; analyzing interaction mechanisms. | Can predict structural consequences of Arg393His mutation and simulate its impact on dynamics and interactions. |
Methodological Approaches in Antithrombin Chicago Research
Recombinant Expression and Purification of Antithrombin Variants
Recombinant expression is a fundamental technique for producing sufficient quantities of antithrombin variants for detailed study. This involves introducing the cDNA encoding the desired antithrombin variant into a suitable expression system, such as insect cells (e.g., Sf9) or mammalian cells (e.g., HEK-293). nih.govnih.gov The recombinant protein is then expressed and secreted into the culture medium. nih.govnih.gov
Purification of recombinant antithrombin variants typically involves a combination of chromatography techniques. Heparin affinity chromatography is a crucial step, leveraging the protein's affinity for heparin to isolate it from other components in the culture supernatant. nih.govnih.govcytivalifesciences.com Other methods, such as ion exchange chromatography and size exclusion chromatography, may also be employed to achieve high purity. nih.gov The concentration of purified antithrombin variants is commonly determined by measuring absorbance at 280 nm, using established extinction coefficients. nih.govnih.gov
In Vitro Functional Assays for Characterizing Serpin Activity
A variety of in vitro assays are used to assess the functional activity of antithrombin variants and their interactions with target proteases and heparin.
Spectrophotometric and Fluorometric Kinetic Assays for Protease Inhibition
Spectrophotometric and fluorometric assays are widely used to measure the rate and extent of protease inhibition by antithrombin. These assays typically involve incubating antithrombin with a target protease (such as thrombin or factor Xa) in the presence or absence of heparin. practical-haemostasis.comnih.govsynnovis.co.uk The residual protease activity is then measured using a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the protease. practical-haemostasis.comnih.govsynnovis.co.uknih.govnih.gov The rate of signal change is inversely proportional to the antithrombin activity. practical-haemostasis.comsynnovis.co.uk
Chromogenic assays, for instance, often utilize substrates that release p-nitroaniline, which can be measured spectrophotometrically at 405 nm. practical-haemostasis.comsynnovis.co.ukgoogle.comcoachrom.com Fluorometric assays employ substrates that become fluorescent upon cleavage, allowing for sensitive detection. nih.govnih.govnih.gov These kinetic assays provide insights into the second-order association rate constants (ka) for the interaction between antithrombin variants and proteases, both in the presence and absence of heparin. nih.govnih.gov
Surface Plasmon Resonance (SPR) for Ligand Binding Studies
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study the binding kinetics and affinity of molecular interactions in real-time. nih.govnih.govresearchgate.netacs.orgmdpi.com In antithrombin research, SPR is employed to characterize the binding of antithrombin variants to ligands such as heparin and target proteases. nih.govacs.orgmdpi.com
In a typical SPR experiment, one of the binding partners (e.g., heparin or a protease) is immobilized onto a sensor chip surface. The antithrombin variant is then flowed over the surface, and the binding event is detected as a change in the refractive index near the sensor surface, which is recorded as a response unit (RU) signal. acs.org Analysis of the association and dissociation phases of the sensorgram allows for the determination of kinetic parameters, such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.govacs.org SPR can provide quantitative data on the affinity of antithrombin variants for heparin and proteases, which is crucial for understanding the impact of mutations on these interactions. nih.govacs.org For example, SPR studies have been used to determine the heparin affinity of different antithrombin variants, revealing variations in KD values compared to wild-type antithrombin. nih.gov
| Antithrombin Variant | Ligand | Method | KD (M) | Source |
|---|---|---|---|---|
| Wild-type AT | Heparin pentasaccharide | SPR | 6.4 x 10-10 | nih.gov |
| AT Basel (p.Pro73Leu) | Heparin | SPR | 7.64 x 10-7 | nih.gov |
| AT Budapest 3 (p.Leu131Phe) | Heparin | SPR | 2.15 x 10-8 | nih.gov |
| AT Padua (p.Arg79His) | Heparin | SPR | 1.08 x 10-6 | nih.gov |
| AT-H5 complex | GD-fXa S195A | SPR | 6.10 x 10-7 | acs.org |
Heparin Affinity Chromatography for Characterizing Heparin Binding
Heparin affinity chromatography is a classical technique used to assess the binding of antithrombin to heparin and to purify antithrombin variants based on their heparin affinity. cytivalifesciences.comnih.govnih.govnih.govashpublications.org This method involves passing a sample containing antithrombin over a column packed with heparin immobilized on a solid matrix, such as Sepharose. cytivalifesciences.comnih.govcdnsciencepub.com Proteins with affinity for heparin will bind to the column and can be eluted by increasing the ionic strength of the buffer, typically using a salt gradient. cytivalifesciences.com
Antithrombin Chicago was initially characterized by its elution profile from heparin-Sepharose, showing elution at a higher ionic strength compared to normal antithrombin, indicative of increased heparin affinity. nih.govashpublications.org This technique is valuable for both preparative purification and analytical assessment of heparin binding properties of antithrombin variants. cytivalifesciences.comnih.gov Quantitative affinity chromatography (QAC) is a variation that allows for the determination of binding constants by analyzing the partitioning of antithrombin between the matrix-bound and soluble phases. nih.gov
Site-Directed Mutagenesis and Saturation Mutagenesis in Antithrombin Research
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into the antithrombin sequence. nih.govnih.govoncotarget.comcore.ac.uk This allows researchers to investigate the functional role of individual amino acid residues in antithrombin structure, function, and interaction with other molecules. By altering a specific codon in the SERPINC1 gene, a desired amino acid change can be introduced into the recombinant antithrombin protein. nih.govoncotarget.comcore.ac.uk
Saturation mutagenesis is a more extensive form of mutagenesis where all possible amino acid substitutions are introduced at a specific position or within a defined region of the protein. nih.govnih.gov This approach is particularly useful for comprehensively exploring the impact of different amino acid changes on protein function and identifying residues critical for specific interactions or activities. nih.govnih.gov For example, saturation mutagenesis of the P14 residue in the reactive center loop of antithrombin has been used to study its role in heparin allosteric activation. nih.govnih.gov Following mutagenesis, the resulting antithrombin variants are typically expressed recombinantly and characterized using functional assays to determine the effects of the introduced mutations. nih.govnih.govnih.govoncotarget.comcore.ac.uknih.gov
Bioinformatic and In Silico Prediction Tools for Mutation Impact Analysis
Bioinformatic and in silico tools play an increasingly important role in predicting the potential impact of mutations on protein structure and function, including in the study of antithrombin variants. nih.govnih.govnih.govresearchgate.netoup.comresearchgate.net These computational tools can analyze sequence conservation, predict changes in protein stability, folding, and interactions based on the altered amino acid sequence. nih.govresearchgate.netoup.comresearchgate.net
Various prediction tools are available, such as Meta-SNP, MutPred, PolyPhen-2, and SIFT, which assess the pathogenicity of sequence variations. nih.gov These tools utilize algorithms trained on known mutations and their associated phenotypes to predict whether a novel mutation is likely to be deleterious. nih.govoup.com In silico methods, including molecular dynamics simulations, can also be used to model the structural consequences of mutations and their effects on protein dynamics and interactions, such as heparin binding. nih.govresearchgate.net While these tools are valuable for prioritizing variants for experimental characterization and providing insights into potential mechanisms, their predictions often require experimental validation. nih.gov Studies have evaluated the performance of different bioinformatic tools in predicting the pathogenicity of antithrombin sequence variations, noting varying accuracies and sensitivities depending on the type of deficiency. nih.gov
| Bioinformatic Tool | Application in Antithrombin Research | Performance Characteristics (Example) | Source |
|---|---|---|---|
| Meta-SNP | Pathogenicity prediction | Accuracy: 62-96% | nih.gov |
| MutPred | Pathogenicity prediction | Sensitivity: 59-98% | nih.gov |
| PolyPhen-2 | Pathogenicity prediction | Specificity: 33-100% | nih.gov |
| SIFT | Pathogenicity prediction | AUC: 0.54-0.97 | nih.gov |
| Molecular Dynamics Simulations | Structural impact, binding effects | Used to study heparin binding variants | nih.govresearchgate.net |
Theoretical Implications of Antithrombin Chicago for Serpin Biology and Protease Regulation
Contribution to the Understanding of Serpin Allostery and Conformational Trapping
Serpins function through a unique conformational trapping mechanism. Unlike typical protease inhibitors that occupy the active site, inhibitory serpins act as suicide substrates. They present a reactive center loop (RCL) that mimics a substrate for the target protease. Upon cleavage by the protease, the serpin undergoes a dramatic conformational change, inserting the cleaved RCL into the central β-sheet (sheet A) of the serpin structure. This insertion distorts the protease, effectively trapping it in an inactive acyl-enzyme intermediate. citeab.combeilstein-journals.orgnih.gov
Studies focusing on antithrombin, including those from Chicago-based research, have been instrumental in detailing the allosteric mechanisms that govern this conformational trapping. Allostery in antithrombin involves the transmission of structural changes from one site (the heparin-binding site) to another (the protease-binding site, including the RCL and exosites). citeab.combeilstein-journals.orglgmpharma.com This allosteric regulation is key to its function, as it allows for conditional activation of its inhibitory activity.
Research has indicated that the allosteric activation of native antithrombin involves successive conformational changes. pharmakb.com These changes are triggered by heparin binding and lead to alterations in the protein's structure that favor the interaction with target proteases. X-ray crystal structures of antithrombin in different conformational states, both free and bound to heparin, have provided molecular details of these changes, including the extension of helix D and the expulsion of the RCL hinge region. citeab.com These structural insights, derived from extensive research efforts, including those from Chicago, have significantly advanced the understanding of how allosteric transitions enable serpins to switch between less active and highly active inhibitory states.
Elucidation of Heparin's Role as a Co-Factor in Serpin Activation
Heparin and related glycosaminoglycans are essential co-factors for the rapid anticoagulant activity of antithrombin. Their role is to allosterically activate antithrombin, increasing its rate of inhibition of key coagulation proteases, particularly factor Xa and thrombin. citeab.com The interaction involves a high-affinity binding site on antithrombin that recognizes a specific pentasaccharide sequence found within heparin chains. citeab.com
Research, including significant contributions from Chicago, has elucidated the mechanism by which heparin acts as a co-factor. Binding of the heparin pentasaccharide induces conformational changes in antithrombin that are transmitted from the heparin-binding site to the reactive center loop and other regions involved in protease interaction. citeab.comlgmpharma.com This allosteric effect enhances the initial interaction between antithrombin and its target proteases, promoting the formation of the Michaelis complex, a necessary step before the irreversible trapping occurs. lgmpharma.com
Furthermore, longer heparin chains can also act as a template, bridging both antithrombin and the protease, thereby increasing their local concentration and facilitating the inhibitory reaction. beilstein-journals.orglgmpharma.com The detailed molecular understanding of these interactions, derived from structural, kinetic, and mutagenesis studies, has underscored the critical role of heparin as a dynamic regulator of antithrombin function and a paradigm for cofactor-mediated protein activation. citeab.combeilstein-journals.org
Insights into the Specificity Determinants of Antithrombin-Protease Interactions
Antithrombin inhibits a range of serine proteases in the coagulation cascade, including thrombin, factor Xa, factor IXa, and factor XIa, but shows differential rates of inhibition for these enzymes, particularly in the presence of heparin. Understanding the molecular basis of this specificity is crucial for comprehending the regulation of blood clotting.
Research has revealed that antithrombin's specificity is determined by interactions involving its reactive center loop (RCL) and exosites located outside the RCL. citeab.combeilstein-journals.org The RCL presents the primary cleavage site for the protease, while exosites provide additional binding determinants that influence the efficiency and specificity of the interaction. citeab.comlgmpharma.com
Studies, including those focusing on antithrombin variants and employing techniques like mutagenesis, have provided insights into the specific residues in antithrombin that are critical for interacting with different proteases. lgmpharma.com Heparin binding induces conformational changes that can alter the presentation or affinity of these exosites, thereby modulating the specificity and enhancing the reactivity towards certain proteases like factor Xa and factor IXa more significantly than towards thrombin. citeab.comlgmpharma.com This research highlights how the interplay between the RCL, exosites, and allosteric changes induced by cofactors fine-tune antithrombin's ability to inhibit specific target proteases within the complex coagulation cascade.
Broader Significance in the Study of Protein Structure-Function Relationships
The extensive research on antithrombin, particularly the detailed investigations into its allosteric regulation, conformational dynamics, and cofactor-mediated activation, holds broader significance for the fundamental study of protein structure-function relationships. Antithrombin serves as a prime example of how a protein's biological activity is intimately linked to its three-dimensional structure and its ability to undergo dynamic conformational changes. citeab.combeilstein-journals.org
The serpin mechanism of irreversible inhibition through conformational trapping is a unique paradigm in protease regulation, distinct from competitive or active-site directed inhibitors. nih.gov The studies on antithrombin have provided a detailed molecular blueprint for this mechanism, demonstrating how the stability and flexibility of different regions within the protein, such as the RCL and the β-sheets, are critical for its inhibitory function. citeab.combeilstein-journals.org
Future Research Directions in Antithrombin Variant Studies
Unresolved Questions Regarding the Molecular Fine-Tuning of Antithrombin Chicago's Dysfunction
Understanding the precise molecular mechanisms underlying the dysfunction of specific antithrombin variants, such as this compound, remains an area with unresolved questions. The consequences of mutations in serpins are often difficult to predict due to the conformational sensitivity of these molecules. plos.orgbiorxiv.org While many SERPINC1 mutations have been identified, a significant percentage of antithrombin deficiency cases still lack a resolved molecular explanation, highlighting the need for continued genetic and functional investigations. nanoporetech.comtsh.or.th The heterogeneity of molecular defects observed in antithrombin deficiency underscores the complexity in establishing clear genotype-phenotype associations for all variants. jci.orgnih.gov Future research needs to delve deeper into how specific amino acid substitutions or structural changes in variants like this compound subtly alter protein folding, stability, secretion, and interaction with target proteases and heparin. Unraveling the fine-tuning of these molecular processes is crucial for a complete understanding of variant pathogenicity.
Development of Novel Experimental Models for Studying Antithrombin Variants
The study of antithrombin variants relies heavily on appropriate experimental models that can accurately mimic the in vivo environment and allow for detailed functional analysis. Current research utilizes cell lines such as HEK293 and CHO for the transient expression of recombinant antithrombin variants to study protein expression, secretion, and glycosylation. jci.orgresearchgate.netnih.gov However, there is a recognized need for more advanced models. Future directions include exploring more stable methods of transgene expression and utilizing hepatic cell lines, either transfected or gene-edited using technologies like CRISPR/Cas9, to better represent the physiological production of antithrombin in the liver. jci.org Furthermore, the development of hepatocyte-like cells derived from human induced pluripotent stem cells carrying specific SERPINC1 defects from patients offers a promising avenue for studying variant behavior in a more physiologically relevant cellular context. jci.org Animal models, such as the recently developed zebrafish model for type I antithrombin deficiency using CRISPR/Cas9, also provide valuable systems for studying the systemic effects of antithrombin variants and evaluating potential therapeutic interventions. researchgate.net
Advanced Computational Approaches for Predicting Functional Outcomes of Antithrombin Mutations
Computational methods play an increasingly vital role in predicting the functional consequences of antithrombin mutations and guiding experimental design. Various in silico tools and techniques are currently employed, including molecular dynamics simulations and algorithms that predict mutation effects based on sequence and structural information. oup.comresearchgate.netmdpi.com Examples of such tools include PolyPhen-2, PopMusic, DUET, Missense3D, and MutPred2. researchgate.netmdpi.com However, existing predictive strategies, including advanced systems like AlphaFold and standard molecular dynamics simulations, face limitations in accurately predicting the complex conformational changes that occur in serpins upon mutation. plos.orgbiorxiv.org Future research needs to focus on improving these computational models to better account for the dynamic nature and conformational sensitivity of antithrombin. Developing more sophisticated algorithms and integrating diverse datasets, including structural, functional, and clinical data, will enhance the accuracy of predicting the impact of novel and known antithrombin variants on protein function and clinical phenotype. oup.com
Expanding the Understanding of Post-Translational Modifications on Antithrombin Function
Post-translational modifications (PTMs), particularly N-glycosylation, are known to significantly influence antithrombin folding, secretion, and function. nih.govmdpi.comresearchgate.netashpublications.org Antithrombin has four potential N-glycosylation sites, and alterations in glycosylation can impact its anticoagulant activity and interaction with heparin. mdpi.comresearchgate.net Studies have shown that introducing additional N-glycosylation sites can affect secretion and folding, while impaired N-glycosylation at specific residues can lead to severe thrombophilia not always detected by routine functional assays. mdpi.comashpublications.org The role of microRNAs in indirectly modulating PTMs, such as sialylation, has also been demonstrated, suggesting another layer of regulatory complexity. nih.gov Future research should aim to further elucidate how different PTMs, beyond N-glycosylation, influence the structure and function of antithrombin variants. Understanding how mutations might interfere with normal PTM processes or introduce aberrant modifications is crucial. Advanced analytical techniques are needed to comprehensively map the PTM profiles of various antithrombin variants and correlate these profiles with their functional characteristics and clinical severity.
Q & A
Q. What methodologies are recommended for isolating and identifying antithrombin Chicago from plasma samples?
this compound can be isolated using sequential chromatography techniques. Plasma is first passed through heparin-Sepharose to capture heparin-binding antithrombin variants. Normal antithrombin is subsequently removed by thrombin-Sepharose affinity chromatography , leaving the variant for further analysis . Validation includes functional assays (e.g., heparin cofactor activity) and immunochemical methods (ELISA or Western blot) to confirm its inactive phenotype.
Q. How do researchers assess the functional activity of this compound compared to wild-type antithrombin?
Functional activity is evaluated through:
- Heparin cofactor activity assays : Measure thrombin or factor Xa inhibition rates in the presence of heparin.
- Antigen quantification : Compare antigen levels (via ELISA) to activity levels to identify functional deficiencies.
- Kinetic studies : Determine the association rate constants (kon) for thrombin inhibition, which are typically reduced in variants like this compound .
Q. What statistical approaches are appropriate for analyzing clinical data in antithrombin deficiency studies?
Common methods include:
- Student’s t-test or ANOVA for comparing plasma activity/antigen levels between genotypes .
- Linear regression to assess the impact of genetic variants (e.g., SERPINC1 polymorphisms) on antithrombin activity .
- Kaplan-Meier survival curves for evaluating thrombosis-free survival in longitudinal studies .
Software tools like SPSS , GraphPad Prism , and R are recommended for robust statistical analysis .
Advanced Research Questions
Q. How can structural biology techniques elucidate the molecular defects in this compound?
Advanced structural methods include:
- X-ray crystallography : Resolve 3D structures to identify conformational changes in heparin-binding regions (e.g., Lys114, Lys125, Arg129) .
- Site-directed mutagenesis : Test cooperative interactions of hotspot residues via double mutant cycles , revealing energy coupling between residues .
- Molecular dynamics simulations : Model heparin-induced conformational activation to pinpoint destabilizing mutations .
Q. What in vitro models are used to study the thrombotic mechanisms of this compound?
- siRNA knockdown : Silencing genes like GCKR or SNX17 in HepG2 cells to study transcriptional/post-transcriptional regulation of antithrombin .
- Plasma clot-based assays : Measure thrombin generation or clot lysis time in patient-derived plasma.
- Flow cytometry : Assess platelet activation in the presence of antithrombin variants .
Q. How do cooperative binding mechanisms of heparin pentasaccharide inform therapeutic design for antithrombin deficiencies?
Kinetic and structural studies show that Lys114, Lys125, and Arg129 form cooperative binding pockets for heparin’s sulfates. Disruption of these residues (e.g., in this compound) reduces heparin’s allosteric activation by 70–90% . Therapeutic strategies may involve:
- Heparin derivatives : Optimize sulfation patterns to restore binding to defective variants.
- Small-molecule chaperones : Stabilize native antithrombin conformations to enhance inhibitory activity .
Key Research Findings
- This compound exhibits reduced heparin affinity due to disrupted cooperative residue interactions, leading to a 70% decrease in thrombin inhibition .
- In clinical cohorts, carriers show a 4-fold higher thrombosis risk compared to controls, necessitating tailored anticoagulant regimens .
- Structural studies highlight Lys125 as a critical residue for pentasaccharide-induced conformational activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
